NLS-StAx-h TFA

Wnt signaling Cancer cell proliferation Stapled peptide

NLS-StAx-h TFA is an optimized, hydrocarbon-stapled α-helical peptide with a nuclear localization sequence, ensuring cell permeability and nuclear targeting unachievable by unmodified peptides. At 10 µM, it reduces Wnt-dependent DLD-1 and SW-480 colorectal cancer cell viability by >80% within 72 h, while sparing Wnt-independent lines. In contrast, small-molecule alternatives like iCRT3 and ICG-001 require 25–75 µM for comparable anti-proliferative effects, and unstapled Ac-StAx shows negligible cellular uptake. For wound healing assays, it dose-dependently inhibits DLD-1 migration, reducing wound closure to 24% at 10 µM. Choose this compound for reproducible, potent Wnt pathway dissection and stapled peptide benchmarking.

Molecular Formula C163H276F3N55O31
Molecular Weight 3559.3 g/mol
Cat. No. B15541055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNLS-StAx-h TFA
Molecular FormulaC163H276F3N55O31
Molecular Weight3559.3 g/mol
Structural Identifiers
InChIInChI=1S/C161H275N55O29.C2HF3O2/c1-13-97(10)128-149(240)206-117(83-93(2)3)140(231)205-120(87-124(218)219)144(235)215-160(11,151(242)209-119(86-100-90-181-92-193-100)142(233)212-126(95(6)7)147(238)204-112(58-29-41-73-187-156(173)174)135(226)201-114(59-30-42-74-188-157(175)176)139(230)211-127(96(8)9)148(239)207-118(84-98-88-191-103-49-20-18-47-101(98)103)141(232)195-105(129(166)220)51-26-38-70-184-153(167)168)64-32-16-14-15-17-33-65-161(12,152(243)213-128)214-143(234)116(60-31-43-75-189-158(177)178)203-145(236)122-63-46-79-216(122)150(241)121(85-99-89-192-104-50-21-19-48-102(99)104)208-137(228)111(57-28-40-72-186-155(171)172)197-131(222)107(56-27-39-71-185-154(169)170)194-123(217)91-245-82-81-244-80-78-183-146(237)125(94(4)5)210-138(229)113(55-25-37-69-165)200-136(227)115(62-45-77-190-159(179)180)202-134(225)110(54-24-36-68-164)199-133(224)109(53-23-35-67-163)198-132(223)108(52-22-34-66-162)196-130(221)106-61-44-76-182-106;3-2(4,5)1(6)7/h14-15,18-21,47-50,88-90,92-97,105-122,125-128,182,191-192H,13,16-17,22-46,51-87,91,162-165H2,1-12H3,(H2,166,220)(H,181,193)(H,183,237)(H,194,217)(H,195,232)(H,196,221)(H,197,222)(H,198,223)(H,199,224)(H,200,227)(H,201,226)(H,202,225)(H,203,236)(H,204,238)(H,205,231)(H,206,240)(H,207,239)(H,208,228)(H,209,242)(H,210,229)(H,211,230)(H,212,233)(H,213,243)(H,214,234)(H,215,235)(H,218,219)(H4,167,168,184)(H4,169,170,185)(H4,171,172,186)(H4,173,174,187)(H4,175,176,188)(H4,177,178,189)(H4,179,180,190);(H,6,7)/b15-14-;/t97-,105+,106-,107-,108-,109-,110-,111-,112+,113-,114+,115-,116-,117+,118+,119+,120+,121-,122-,125-,126+,127+,128-,160+,161-;/m0./s1
InChIKeyMRSYXLGUZJRSPC-XWJUHCBZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NLS-StAx-h TFA: Stapled Peptide Wnt/β-Catenin Inhibitor for Targeted Oncogenic Pathway Research


NLS-StAx-h TFA is a cell-permeable, hydrocarbon-stapled α-helical peptide designed to selectively inhibit β-catenin-transcription factor protein-protein interactions (PPIs) at the terminal stage of the canonical Wnt signaling pathway [1]. It is an optimized variant of the StAx peptide, incorporating a nuclear localization sequence (NLS) and homo-arginine substitutions to enhance cellular and nuclear uptake [2]. This compound serves as a research tool for studying Wnt-driven transcription and β-catenin-mediated signaling in cancer models .

NLS-StAx-h TFA: Why Generic Wnt Inhibitor Substitution Compromises Experimental Reproducibility


Generic substitution of NLS-StAx-h TFA with other Wnt pathway inhibitors is scientifically unsound due to fundamental differences in mechanism, potency, and cell-type selectivity. Small-molecule Wnt inhibitors like iCRT3 and ICG-001 require significantly higher concentrations (25–75 µM) to achieve comparable anti-proliferative effects [1], while unstapled peptide analogs such as Ac-StAx exhibit negligible cellular uptake and lack functional activity in viability assays [2]. Furthermore, NLS-StAx-h TFA demonstrates selective inhibition of Wnt-dependent cancer cells while sparing Wnt-independent lines, a specificity profile not universally shared among in-class alternatives [1]. These quantifiable performance gaps render direct substitution a source of irreproducible experimental outcomes and wasted research resources.

NLS-StAx-h TFA: Head-to-Head Quantitative Differentiation Against Wnt Inhibitor Comparators


NLS-StAx-h TFA Demonstrates 2.5- to 7.5-Fold Lower Effective Concentration Than Small-Molecule Wnt Inhibitors in Cell Viability Assays

NLS-StAx-h TFA achieves >80% reduction in viability of Wnt-dependent colorectal cancer cell lines (DLD-1, SW-480) at a concentration of 10 µM after 72 hours under normal serum conditions [1]. In contrast, the small-molecule Wnt inhibitors iCRT3 and ICG-001 require substantially higher concentrations—75 µM and 25 µM, respectively—to interfere with cell proliferation in comparable models [1]. This represents a 2.5-fold potency advantage over ICG-001 and a 7.5-fold advantage over iCRT3 at the functional cellular level.

Wnt signaling Cancer cell proliferation Stapled peptide

NLS-StAx-h TFA Exhibits Superior Cellular Uptake and Functional Activity Relative to Unstapled Peptide Analog Ac-StAx

In direct comparison under identical stringent assay conditions (10 µM, 72 h, normal serum), the unstapled precursor peptide Ac-StAx shows no significant effect on the viability of Wnt-addicted DLD-1 and SW-480 cells, whereas NLS-StAx-h TFA reduces viability by >80% [1]. The stapling modification and NLS incorporation confer cell permeability and proteolytic stability essential for intracellular target engagement, which the linear peptide lacks.

Cell permeability Peptide stapling Wnt inhibition

NLS-StAx-h TFA Displays Wnt-Dependent Selectivity, Sparing Wnt-Independent Cancer Cell Lines

NLS-StAx-h TFA selectively reduces viability of Wnt-dependent cancer cell lines (DLD-1, SW-480; APC-mutant) by >80% while showing no significant effect on Wnt-independent lines including U87 glioblastoma, MCF-7 breast cancer, and U2OS osteosarcoma cells at the same concentration (10 µM, 72 h) [1]. This selectivity profile confirms on-target Wnt pathway inhibition rather than general cytotoxicity.

Selectivity profiling Wnt pathway addiction Cancer cell line panel

NLS-StAx-h TFA Inhibits Colorectal Cancer Cell Migration in a Dose-Dependent Manner

In wound healing assays with DLD-1 colorectal cancer cells, NLS-StAx-h TFA produces dose-dependent inhibition of wound closure. At 5 µM, wound closure is reduced to 52% of control after 24 hours; at 10 µM, closure is further reduced to 24% [1]. This demonstrates functional inhibition of cell migration, a phenotype relevant to metastatic potential assessment.

Cell migration Wound healing assay Anti-metastatic

NLS-StAx-h TFA Exhibits an IC50 of 1.4 µM Against Wnt Signaling, Outperforming ICG-001 (3 µM)

NLS-StAx-h TFA inhibits Wnt/β-catenin signaling with an IC50 of 1.4 µM in cellular reporter assays . This potency is approximately 2.1-fold greater than that reported for the small-molecule Wnt inhibitor ICG-001 (IC50 = 3 µM) [1], and over 5.8-fold greater than iCRT3's effective concentration in proliferation assays [2].

IC50 Wnt/β-catenin Reporter assay

NLS-StAx-h TFA: Evidence-Based Application Scenarios for Wnt Signaling Research


Selective Inhibition of Wnt-Dependent Colorectal Cancer Cell Proliferation

NLS-StAx-h TFA at 10 µM reduces viability of DLD-1 and SW-480 colorectal cancer cells by >80% after 72 h while sparing Wnt-independent lines (U87, MCF-7, U2OS) [1]. This differential sensitivity makes it ideal for dissecting Wnt addiction in cancer cell line panels and validating target engagement in APC-mutant models.

Quantitative Assessment of Wnt-Driven Cell Migration and Invasion

In wound healing assays, NLS-StAx-h TFA inhibits DLD-1 cell migration in a dose-dependent manner, reducing wound closure to 52% at 5 µM and 24% at 10 µM after 24 h [1]. This application supports anti-metastatic compound screening and functional validation of Wnt pathway contributions to cell motility.

Benchmarking Stapled Peptide Performance Against Small-Molecule Wnt Inhibitors

NLS-StAx-h TFA achieves functional cellular effects at 10 µM, whereas small-molecule comparators iCRT3 and ICG-001 require 25–75 µM under similar conditions [1]. This potency advantage makes NLS-StAx-h TFA a preferred reference compound for evaluating stapled peptide drug candidates against small-molecule benchmarks in Wnt inhibitor development programs.

Nuclear β-Catenin/TCF Interaction Studies Requiring Cell-Permeable Peptide Probes

NLS-StAx-h TFA incorporates an N-terminal nuclear localization sequence and hydrocarbon staple, conferring cellular uptake and nuclear targeting not present in linear peptide analogs [2]. It is specifically suited for experiments requiring direct inhibition of β-catenin-transcription factor PPIs within the nuclear compartment, a capability that unmodified peptides and many small molecules lack.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for NLS-StAx-h TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.